tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate (CAS: 1420956-33-7) is a piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It features a tert-butyl carbamate (Boc) protective group at the 1-position of the piperidine ring, a methyl group at the 4-position, and a methylamino substituent at the same carbon. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The compound requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and light, and it is classified as hazardous (GHS hazard code: 6.1, UN 2810) .
Properties
IUPAC Name |
tert-butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4,13-5)7-9-14/h13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGJPQRYGYANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate (CAS No. 147539-41-1) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- Purity : Typically available at high purity levels, suitable for research applications.
- Storage Conditions : Should be kept in a dark place under inert atmosphere at temperatures between 2-8°C to maintain stability .
Synthesis
The synthesis of this compound involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and LC-MS to confirm its identity and purity .
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- NLRP3 Inhibition : Preliminary studies suggest that derivatives with piperidine structures can modulate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Protein Degradation : The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development, enhancing the degradation of target proteins, which is significant for therapeutic interventions in cancer and other diseases .
- Cytotoxicity and Anti-inflammatory Effects : In vitro studies have shown that related compounds can inhibit IL-1β release from macrophages, indicating anti-inflammatory properties that could be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Development
TBMP serves as a critical building block in drug discovery, particularly in the development of novel therapeutic agents. Its structural features enable:
- Biological Activity: TBMP has been investigated for its potential as an enzyme inhibitor and receptor modulator, contributing to drug formulations targeting neurological disorders and other diseases.
Chemical Synthesis
In organic chemistry, TBMP is utilized as an intermediate in synthesizing complex molecules. Its versatility allows:
- Functionalization: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives.
Material Science
TBMP is explored in the production of specialty chemicals and materials with unique properties. Its applications include:
- Polymer Chemistry: TBMP derivatives are being studied for their potential use in synthesizing advanced polymers with enhanced mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | TBMP demonstrated significant inhibition of specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent. |
| Study B | Synthesis of Derivatives | Various derivatives of TBMP were synthesized, showcasing its utility as a precursor in developing compounds with enhanced biological activity. |
| Study C | Material Properties | Research indicated that TBMP-based polymers exhibited improved thermal stability and mechanical strength compared to traditional materials. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
Substituent Effects on Reactivity: The methylamino group in the target compound provides a secondary amine site for nucleophilic reactions (e.g., alkylation, acylation), unlike the primary amine in tert-butyl 4-amino-4-methylpiperidine-1-carboxylate . Pyridinyl substituents (e.g., in CAS 1707580-61-7) introduce aromaticity, enhancing π-π stacking interactions in drug-receptor binding or chromatography applications .
Synthetic Utility: The compound in (tert-butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate) demonstrates multi-step synthesis involving DIPEA and DMF, highlighting its role in constructing complex heterocycles . The formyl group in tert-butyl 4-formylpiperidine-1-carboxylate (CAS 189442-92-0) enables condensation reactions, unlike the methylamino group in the target compound .
Safety and Handling: The target compound’s hazardous classification (UN 2810) contrasts with the unclassified status of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, necessitating stricter handling protocols . Compounds with aminomethyl groups (e.g., CAS 871115-32-1) may pose higher toxicity risks due to reactive amine sites, though explicit data are lacking .
Physicochemical Properties
- Molecular Weight : Ranges from 214.31 g/mol (CAS 343788-69-2) to 304.39 g/mol (CAS 333986-05-3), influenced by aromatic or polar substituents.
- Polarity : Hydroxyl and pyridinyl groups increase polarity, while tert-butyl and methyl groups enhance lipophilicity.
- Stability : Boc-protected analogs (e.g., target compound) are stable under basic conditions but prone to deprotection under acidic or high-temperature environments.
Research and Application Trends
- Pharmaceutical Intermediates: The target compound’s methylamino group is advantageous for synthesizing kinase inhibitors or GPCR modulators.
- Chiral Chemistry : Pyridinyl- and hydroxyl-substituted analogs (e.g., CAS 1707580-61-7, 1073559-55-3) may serve as chiral ligands or stationary phases in (U)HPLC .
- Safety Considerations: The illicit use of tert-butyl 4-(phenylamino)piperidine-1-carboxylate () underscores the importance of regulatory compliance for piperidine derivatives .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water jets, which may aerosolize the compound .
- Waste Disposal : Segregate waste and use certified hazardous waste disposal services. Do not pour into sinks due to unknown ecotoxicological profiles .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
Q. How can the purity and structural integrity of tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate be verified during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times to standards .
- Spectroscopy : Confirm structure via -NMR (e.g., tert-butyl singlet at ~1.4 ppm) and LC-MS for molecular ion validation. IR can identify carbonyl (C=O) stretches at ~1700 cm .
- Elemental Analysis : Validate elemental composition (C, H, N) to ensure stoichiometric accuracy .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of tert-Butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate?
- Methodological Answer :
- Reagent Selection : Use mild reducing agents (e.g., NaBH) instead of LiAlH to minimize over-reduction of the methylamino group .
- Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions to suppress elimination byproducts .
- Protecting Groups : Introduce Boc (tert-butoxycarbonyl) or Fmoc groups to shield reactive amines during multi-step syntheses .
Q. How does the tert-butyl group influence the compound’s reactivity in subsequent derivatization reactions?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the piperidine nitrogen, directing reactivity toward the methylamino moiety .
- Stability Enhancement : The tert-butyl carbamate protects the piperidine ring from acidic/basic conditions, enabling selective deprotection for downstream modifications .
- Solubility Impact : The hydrophobic tert-butyl group may reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Q. What analytical techniques are critical for resolving discrepancies in reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ -NMR or FTIR to track intermediate formation and optimize reaction times .
- Isotopic Labeling : Introduce -labeled tert-butyl groups to trace reaction pathways and identify yield-limiting steps via MS/MS .
- Kinetic Studies : Perform variable-temperature experiments to calculate activation energies and identify rate-determining steps .
Contradictions and Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
